1-(4-Bromobutoxy)-3-fluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
1-(4-bromobutoxy)-3-fluorobenzene |
InChI |
InChI=1S/C10H12BrFO/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 |
InChI Key |
RHALVSPIYHADBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Bromobutoxy 3 Fluorobenzene
Synthesis of the 1,4-Dibromobutane (B41627) Chain
Radical Bromination Approaches
Radical bromination is not a primary or recommended synthetic route for the preparation of 1-(4-Bromobutoxy)-3-fluorobenzene. This method typically involves the substitution of a hydrogen atom with a bromine atom on an alkane or an alkyl side chain of an aromatic ring through a free-radical chain mechanism.
For the synthesis of the target molecule, this approach is unsuitable for two main reasons:
Lack of Selectivity: Attempting to brominate a precursor like 1-butoxy-3-fluorobenzene (B3362011) would lead to a mixture of products, with bromination occurring at various positions on the butyl chain, as well as potential reactions on the aromatic ring.
Reaction Feasibility: The more logical and controlled approach is to construct the molecule by forming the ether linkage between a fluorinated aromatic ring and a pre-brominated alkyl chain.
Therefore, synthetic strategies focus on the formation of the aryl alkyl ether linkage, which provides superior control and efficiency.
Etherification Approaches for Forming the Aryl Alkyl Ether Linkage
The formation of the aryl alkyl ether bond is the cornerstone of synthesizing this compound. The two most prominent methods for achieving this are the Williamson ether synthesis and the Mitsunobu reaction. These methods offer reliable pathways to the target compound, each with its own set of advantages and considerations.
Williamson Ether Synthesis Protocol
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of synthesizing this compound, this S_N2 reaction involves the reaction of a 3-fluorophenoxide ion with 1,4-dibromobutane. The phenoxide acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane, leading to the displacement of a bromide ion and the formation of the desired ether.
Reaction Scheme:
The success of this synthesis is highly dependent on the optimization of several key parameters.
The first step in the Williamson ether synthesis is the deprotonation of the starting phenol (B47542), 3-fluorophenol (B1196323), to generate the more nucleophilic phenoxide. The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Common bases for this purpose include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).
| Base | Properties |
| Potassium Carbonate (K₂CO₃) | A moderately strong and cost-effective base. It is widely used in industrial applications due to its ease of handling and removal after the reaction. |
| Cesium Carbonate (Cs₂CO₃) | A stronger and softer base compared to K₂CO₃. It often leads to higher yields and faster reaction times due to the increased solubility of the cesium phenoxide and the "cesium effect," which enhances the nucleophilicity of the phenoxide. |
The selection between these bases often depends on the desired reaction rate and yield, with cesium carbonate generally providing superior results, albeit at a higher cost.
The choice of solvent is crucial for an S_N2 reaction like the Williamson ether synthesis. Polar aprotic solvents are preferred as they can dissolve the ionic reactants while not solvating the nucleophile as strongly as protic solvents, thus maintaining its reactivity.
| Solvent | Properties and Effects |
| Acetonitrile (CH₃CN) | A polar aprotic solvent that is an excellent choice for many S_N2 reactions. It effectively dissolves the reactants and promotes a favorable reaction environment. |
| Dimethylformamide (DMF) | Another highly effective polar aprotic solvent. Its higher boiling point allows for reactions to be conducted at elevated temperatures, which can increase the reaction rate. |
The solvent choice can significantly impact the reaction's efficiency and selectivity, and empirical optimization is often necessary to determine the ideal conditions for a specific substrate combination.
Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.
Temperature: Higher temperatures generally increase the rate of the S_N2 reaction. However, excessively high temperatures can lead to side reactions, such as elimination or the formation of diaryl ethers. A typical temperature range for this type of synthesis is between room temperature and the boiling point of the chosen solvent.
Reaction Time: The reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine its completion. A prolonged reaction time can lead to the degradation of the product or the formation of impurities.
A systematic approach to optimizing these parameters is essential for achieving a high yield of this compound.
Mitsunobu Reaction Protocols
The Mitsunobu reaction provides an alternative and powerful method for forming the ether linkage, particularly when the Williamson ether synthesis is not efficient. nih.gov This reaction allows for the conversion of an alcohol to an ether under mild conditions. organic-chemistry.org For the synthesis of this compound, the reactants would be 3-fluorophenol and 4-bromobutanol.
The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
Reaction Scheme:
The mechanism involves the activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the phenoxide nucleophile. organic-chemistry.org
| Reagent | Role in the Reaction |
| 3-Fluorophenol | The nucleophile that attacks the activated alcohol. |
| 4-Bromobutanol | The alcohol that is activated to become the electrophile. |
| Triphenylphosphine (PPh₃) | The reducing agent that is oxidized to triphenylphosphine oxide (PPh₃O). |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | The oxidizing agent that is reduced. |
The Mitsunobu reaction is known for its high stereoselectivity (with inversion of configuration at the alcohol's stereocenter, though not relevant for 4-bromobutanol) and its ability to proceed under mild, neutral conditions. nih.gov However, a significant drawback is the formation of stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate), which can sometimes complicate the purification of the final product. organic-chemistry.org
Other Catalytic Etherification Methods
While the classical Williamson synthesis is robust, advancements in catalysis offer alternative strategies that can proceed under milder conditions or with improved efficiency. For analogous aryl ether syntheses, various catalytic systems have been developed. These include copper- and palladium-catalyzed etherifications (Ullmann and Buchwald-Hartwig type couplings), which are particularly useful for the formation of diaryl ethers but can also be adapted for alkyl aryl ethers.
Phase-transfer catalysis (PTC) represents another viable method. In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the reaction between the aqueous phenoxide salt and the water-insoluble alkyl halide. This technique can enhance reaction rates and avoid the need for anhydrous solvents.
| Catalyst Type | General Substrates | Key Features |
| Copper-based (Ullmann) | Aryl halides and alcohols | Often requires high temperatures |
| Palladium-based (Buchwald-Hartwig) | Aryl halides and alcohols | Milder conditions, broad substrate scope |
| Phase-Transfer Catalysis | Phenols and alkyl halides | Biphasic system, enhanced reactivity |
This table outlines general catalytic etherification methods that could be conceptually applied to the synthesis of this compound.
Post-Synthetic Modifications and Functional Group Interconversions on Related Precursors
The this compound molecule possesses two primary sites for further chemical modification: the bromoalkoxy chain and the fluorinated aromatic ring. Functional group interconversions are pivotal in leveraging this scaffold for the synthesis of diverse derivatives. solubilityofthings.com
The terminal bromide is a versatile leaving group, readily displaced by a variety of nucleophiles in SN2 reactions. vanderbilt.edu This allows for the introduction of numerous functional groups. For instance, reaction with sodium azide (B81097) would yield the corresponding azido (B1232118) derivative, which can be subsequently reduced to a primary amine. vanderbilt.edu Similarly, displacement with cyanide would produce a nitrile, a precursor to carboxylic acids, amines, and amides. vanderbilt.edu
The aromatic ring can undergo electrophilic substitution, although the fluorine atom and the butoxy group will influence the position of substitution. The fluorine atom is a weak deactivator but is ortho-, para-directing, while the alkoxy group is an activator and also ortho-, para-directing. This directing influence can be exploited to introduce additional substituents onto the aromatic ring. Aromatic functional group interconversions, such as the conversion of a nitro group to an amine or a diazonium salt, can also be envisioned on appropriately substituted precursors. compoundchem.com
| Starting Group | Reagent(s) | Resulting Group | Reaction Type |
| -Br (Alkyl) | NaN₃, then H₂/Pd or LiAlH₄ | -NH₂ | Nucleophilic Substitution, then Reduction |
| -Br (Alkyl) | KCN | -CN | Nucleophilic Substitution |
| -NO₂ (Aryl) | SnCl₂, HCl | -NH₂ | Reduction |
| -NH₂ (Aryl) | NaNO₂, HCl then HBF₄ | -F | Diazotization (Sandmeyer-type) |
This table illustrates potential functional group interconversions that could be applied to derivatives of this compound.
Stereoselective Synthesis of Enantiopure Analogues (if applicable)
The structure of this compound itself is achiral. However, the principles of stereoselective synthesis can be applied to create chiral analogues. Chirality could be introduced either in the alkoxy chain or through substitution on the aromatic ring leading to atropisomerism (though unlikely in this simple system).
For instance, if a chiral center were desired in the butoxy chain, one could start with a chiral butane-1,4-diol derivative. The stereoselective synthesis of such precursors is a well-established field. Asymmetric synthesis of α-fluoro-imides and ketones has been reported, demonstrating methods to create fluorinated stereogenic centers. nih.gov
Furthermore, catalytic asymmetric methods for the synthesis of chiral ethers have been developed. researchgate.net For example, copper(I)-BOX catalyzed asymmetric three-component reactions can produce chiral trifluoromethylated propargylic ethers. chemrxiv.org While not directly applicable, these advanced catalytic systems highlight the potential for developing enantioselective routes to chiral analogues of this compound, should such compounds be of interest for specific applications. The construction of fluorinated quaternary carbon centers via asymmetric Mannich reactions has also been explored, offering another strategy for creating complex chiral fluorinated molecules. rsc.org
| Chiral Moiety | Synthetic Strategy | Example from Literature (Analogous Systems) |
| Chiral Alkoxy Chain | Use of chiral starting materials (e.g., chiral diols) | Asymmetric synthesis from chiral pool |
| Fluorinated Stereocenter | Asymmetric fluorination | Electrophilic fluorination with chiral catalysts nih.gov |
| Chiral Ether Linkage | Catalytic asymmetric etherification | Cu(I)-BOX catalyzed synthesis of chiral ethers chemrxiv.org |
This table outlines conceptual strategies for the stereoselective synthesis of chiral analogues related to this compound.
Chemical Reactivity and Transformative Potential of 1 4 Bromobutoxy 3 Fluorobenzene
Nucleophilic Substitution Reactions at the Bromine Center
The primary mode of reaction for 1-(4-bromobutoxy)-3-fluorobenzene involves the displacement of the bromide ion by a nucleophile. The nature of the nucleophile, solvent, and catalyst can influence the reaction pathway and product distribution.
Reactions with Carbon-based Nucleophiles (e.g., Cyanide, Malonate, Acetylides)
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound serves as a valuable substrate for such transformations through reactions with various carbon-centered nucleophiles.
Cyanide: The reaction with cyanide ions (CN⁻) introduces a nitrile group, elongating the carbon chain by one carbon. This reaction is a gateway to synthesizing carboxylic acids, amines, and other nitrogen-containing compounds.
Malonates: Diethyl malonate and other malonic esters are soft, non-basic carbon nucleophiles that can be alkylated by this compound. This reaction is a classic method for the synthesis of dicarboxylic acids and their derivatives.
Acetylides: The terminal alkyne protons of acetylides can be deprotonated to form potent carbon nucleophiles. Their reaction with this compound results in the formation of an internal alkyne, a versatile functional group for further transformations such as click chemistry or reduction to alkenes and alkanes.
| Nucleophile | Product |
| Sodium Cyanide | 5-(3-Fluorophenoxy)pentanenitrile |
| Diethyl Malonate | Diethyl 2-(4-(3-fluorophenoxy)butyl)malonate |
| Sodium Acetylide | 1-Fluoro-3-(hex-5-yn-1-yloxy)benzene |
Reactions with Heteroatom Nucleophiles (e.g., Amines, Thiols, Alcohols)
The versatility of this compound extends to the formation of carbon-heteroatom bonds, which are prevalent in pharmaceuticals and materials science.
Amines: Primary and secondary amines readily displace the bromide to form the corresponding secondary and tertiary amines, respectively. These reactions are fundamental in the synthesis of a wide array of biologically active molecules.
Thiols: Thiols are excellent nucleophiles and react efficiently with this compound to yield thioethers. libretexts.org This transformation is crucial for the synthesis of sulfur-containing compounds with applications in medicinal chemistry and materials.
Alcohols: While alcohols are weaker nucleophiles than amines or thiols, their corresponding alkoxides can effectively displace the bromide to form ethers. This reaction, known as the Williamson ether synthesis, is a standard method for constructing ether linkages.
| Nucleophile | Product |
| Ammonia | 4-(3-Fluorophenoxy)butan-1-amine |
| Ethanethiol | Ethyl(4-(3-fluorophenoxy)butyl)sulfane |
| Sodium Methoxide | 1-Fluoro-3-(4-methoxybutoxy)benzene |
Influence of Solvent and Catalyst on SN1 vs. SN2 Pathways
The mechanism of nucleophilic substitution, whether it proceeds through a unimolecular (SN1) or bimolecular (SN2) pathway, is significantly influenced by the reaction conditions. youtube.commasterorganicchemistry.com
SN2 Pathway: This pathway is favored by polar aprotic solvents (e.g., acetone, DMSO, DMF) and strong, unhindered nucleophiles. libretexts.orgpressbooks.pub The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom at the same time the bromide ion leaves, resulting in an inversion of stereochemistry if the carbon were chiral. For a primary alkyl halide like this compound, the SN2 mechanism is generally preferred due to the low steric hindrance around the reactive carbon. masterorganicchemistry.com
SN1 Pathway: This pathway involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com Polar protic solvents (e.g., water, alcohols) are known to stabilize the carbocation intermediate and the departing leaving group through solvation, thus favoring the SN1 mechanism. libretexts.orgpressbooks.pub While less common for primary halides, conditions that promote carbocation formation, such as the presence of a Lewis acid catalyst, can increase the likelihood of an SN1 pathway.
The choice of solvent is a critical factor in directing the reaction towards the desired pathway. libretexts.org For instance, a strong nucleophile in a polar aprotic solvent will almost certainly lead to an SN2 reaction, while a weak nucleophile in a polar protic solvent might favor an SN1 reaction, though rearrangement of the primary carbocation to a more stable secondary carbocation could also occur.
Organometallic Reagent Formation and Cross-Coupling Reactions
The transformation of the carbon-bromine bond into a carbon-metal bond opens up a new realm of reactivity, allowing for the formation of carbon-carbon bonds through cross-coupling reactions.
Grignard Reagent Formation and Reactivity
The reaction of this compound with magnesium metal in an anhydrous ether solvent leads to the formation of the corresponding Grignard reagent, (4-(3-fluorophenoxy)butyl)magnesium bromide. masterorganicchemistry.comlibretexts.org This organometallic species behaves as a strong nucleophile and a strong base. youtube.com
The resulting Grignard reagent is a versatile intermediate that can react with a wide range of electrophiles:
Aldehydes and Ketones: Reaction with aldehydes yields secondary alcohols, while reaction with ketones produces tertiary alcohols. youtube.com
Esters and Acid Halides: Grignard reagents add twice to these carbonyl compounds. youtube.com
Carbon Dioxide: Carboxylation of the Grignard reagent, followed by an acidic workup, provides the corresponding carboxylic acid. masterorganicchemistry.com
The formation of the Grignard reagent is sensitive to the presence of water and other protic sources, which will protonate the reagent and render it unreactive. youtube.com
Lithium-Halogen Exchange and Organolithium Chemistry
An alternative method for generating a highly reactive organometallic intermediate is through lithium-halogen exchange. wikipedia.org This reaction typically involves treating the alkyl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. harvard.edunumberanalytics.com The exchange is generally fast and efficient for bromoalkanes. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki, Negishi)
The bromine atom on the butoxy chain of this compound is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation.
The Heck reaction , also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction provides a method for the substitution of alkenes. wikipedia.org While specific studies on this compound are not prevalent, the general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The reaction is a powerful tool for creating substituted alkenes. wikipedia.org
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is notable for its mild conditions, often proceeding at room temperature. wikipedia.org The reactivity of the halide in Sonogashira couplings generally follows the order I > Br > Cl. wikipedia.org
The Suzuki reaction is a palladium-catalyzed cross-coupling between organoboronic acids or esters and organic halides or triflates under basic conditions to create a C-C sigma bond. youtube.comyoutube.com This reaction is valued for its mild conditions, the commercial availability of reagents, and the environmentally benign nature of the boronic acid byproducts. youtube.com The catalytic cycle involves the oxidative addition of the organic halide to Pd(0), followed by transmetalation with the organoboron compound and reductive elimination to form the new C-C bond. youtube.com
The Negishi coupling is another versatile palladium- or nickel-catalyzed reaction that couples organic halides with organozinc compounds. wikipedia.orgorganic-chemistry.org This method is particularly useful for forming C-C bonds between various carbon hybridizations (sp³, sp², and sp). wikipedia.org The general reactivity of the halide is I > Br > Cl. wikipedia.org
| Reaction | Description | Key Reagents |
| Heck | Couples an unsaturated halide with an alkene. wikipedia.org | Palladium catalyst, base, alkene. wikipedia.org |
| Sonogashira | Couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org | Palladium catalyst, copper co-catalyst, base, terminal alkyne. wikipedia.org |
| Suzuki | Couples an organoboron compound with an organic halide. youtube.com | Palladium catalyst, base, organoboronic acid/ester. youtube.com |
| Negishi | Couples an organozinc compound with an organic halide. wikipedia.org | Palladium or Nickel catalyst, organozinc compound. wikipedia.org |
Nickel-Catalyzed Coupling Reactions
Nickel catalysts offer an alternative to palladium for cross-coupling reactions and can sometimes provide different reactivity or be more cost-effective. Nickel-catalyzed reactions, such as the Negishi coupling, can proceed with various nickel catalysts in either Ni(0) or Ni(II) oxidation states, like Ni(PPh₃)₄, Ni(acac)₂, and Ni(COD)₂. wikipedia.org Nickel-catalyzed Suzuki-Miyaura reactions have also been developed for aryl fluorides, which are typically less reactive. acs.org These reactions can be facilitated by the use of metal fluoride (B91410) cocatalysts or by employing substrates with ortho-directing groups. acs.org
Reactivity of the Fluoroaromatic Moiety
The fluorine atom and the butoxy group on the benzene (B151609) ring influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Sulfonation, Halogenation)
Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The substituents on the ring direct the incoming electrophile. The alkoxy group (-OR) is an activating group and an ortho, para-director, while the fluorine atom is a deactivating group but is also an ortho, para-director. uci.edu
In the case of this compound, the directing effects of the two substituents are cooperative. The positions ortho and para to the fluorine atom are also ortho and meta to the butoxy group. The ortho, para-directing ability of the alkoxy group generally outweighs the deactivating effect of the halogen. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the butoxy group (positions 2, 4, and 6) and ortho to the fluorine atom (positions 2 and 4).
Nucleophilic Aromatic Substitution (SNAr) on the Fluorobenzene (B45895) Ring (considering meta-fluorine deactivation)
Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In this compound, the fluorine atom is the potential leaving group. However, the butoxy group at the meta position is an electron-donating group, which deactivates the ring towards SₙAr.
While traditional SₙAr is challenging on such electron-neutral or electron-rich fluoroarenes, recent advancements have enabled these reactions through methods like organic photoredox catalysis. nih.gov These methods can facilitate the substitution of unactivated fluoroarenes with various nucleophiles. nih.gov The mechanism can proceed through a concerted pathway rather than the classical two-step addition-elimination process. acs.orgresearchgate.net
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org
Both alkoxy groups and fluorine atoms can act as DMGs. organic-chemistry.orgresearchgate.net In this compound, the butoxy group and the fluorine atom can direct metalation to their adjacent ortho positions. The ether oxygen of the butoxy group can chelate the lithium cation, directing deprotonation to the C2 position. The fluorine atom can also direct lithiation to the C2 and C4 positions. The stronger directing group and the reaction conditions will determine the major site of metalation.
Transformations Involving the Butoxy Chain
The butoxy chain itself can undergo various transformations. The ether linkage can potentially be cleaved under harsh acidic conditions (e.g., using HBr or HI). The terminal bromine atom is a versatile functional handle that can be displaced by a variety of nucleophiles in Sₙ2 reactions. This allows for the introduction of numerous functional groups, such as azides, cyanides, thiols, and amines, at the end of the butoxy chain, further expanding the synthetic utility of this compound.
Cyclization Reactions
The most significant transformative potential of this compound lies in its ability to undergo intramolecular cyclization to form 6-fluorochroman, a valuable heterocyclic scaffold in medicinal chemistry. This transformation is primarily achieved through an intramolecular variation of the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com
In this reaction, the molecule essentially reacts with itself. The oxygen atom of the ether acts as a nucleophile, attacking the electrophilic carbon atom at the other end of the butyl chain, which bears the bromine atom. This process results in the displacement of the bromide leaving group and the formation of a new carbon-oxygen bond, closing the ring to form the six-membered heterocyclic system of the chroman. masterorganicchemistry.com
For this intramolecular SN2 reaction to proceed, the presence of a base is typically required to enhance the nucleophilicity of an alcohol precursor. masterorganicchemistry.com However, in the case of a pre-formed ether like this compound, the cyclization can be induced under thermal conditions or with the assistance of a base or a catalyst to facilitate the ring closure. The formation of a six-membered ring is generally favorable. libretexts.org
Alternative catalytic systems, such as those involving Lewis acids or palladium, have been shown to catalyze similar intramolecular cyclization reactions, although specific examples for this compound are not extensively documented. documentsdelivered.comnih.gov Lewis acids can activate the alkyl bromide, making the carbon more susceptible to nucleophilic attack, while palladium catalysis can proceed through an oxidative addition-reductive elimination pathway. documentsdelivered.comnih.gov
Below is a table summarizing the key aspects of the primary cyclization reaction of this compound.
| Reactant | Reagent/Catalyst | Product | Reaction Type |
| This compound | Base (e.g., NaH, K₂CO₃) or Thermal Conditions | 6-Fluorochroman | Intramolecular Williamson Ether Synthesis |
Oxidation and Reduction of the Alkyl Chain
A comprehensive review of the scientific literature reveals a notable absence of specific research detailing the oxidation or reduction of the alkyl chain of this compound. While general methods for the oxidation of alkyl chains to ketones or carboxylic acids and the reduction of alkyl halides to alkanes are well-established in organic chemistry, their specific application to this compound has not been reported.
Therefore, no detailed research findings or established protocols for the oxidation and reduction of the alkyl portion of this compound can be presented.
Advanced Spectroscopic Elucidation of Molecular Structure and Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within the molecule. A suite of one-dimensional and two-dimensional NMR experiments would be employed to map out the proton and carbon skeletons and to establish key correlations between them.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-(4-Bromobutoxy)-3-fluorobenzene is anticipated to show distinct signals corresponding to the aromatic protons of the 3-fluorophenyl group and the aliphatic protons of the 4-bromobutoxy chain.
The aromatic region (typically δ 6.5-7.5 ppm) would exhibit a complex pattern due to the meta-substitution and the spin-spin coupling between the protons and the fluorine atom. The protons on the aromatic ring are expected to show doublet of doublets or triplet of doublets multiplicities.
The aliphatic portion of the spectrum would consist of three sets of signals for the four methylene (B1212753) groups. The protons closest to the oxygen (O-CH₂) would be the most deshielded of the aliphatic protons, appearing as a triplet. The protons adjacent to the bromine (CH₂-Br) would also appear as a triplet at a downfield position due to the electronegativity of the bromine atom. The two central methylene groups would likely appear as a multiplet, resulting from coupling to the adjacent methylene protons.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.20 | td | 1H | Ar-H |
| ~6.80 | m | 2H | Ar-H |
| ~6.70 | m | 1H | Ar-H |
| ~4.00 | t | 2H | O-CH₂- |
| ~3.45 | t | 2H | -CH₂-Br |
| ~2.10 | m | 2H | O-CH₂-CH₂- |
| ~1.95 | m | 2H | -CH₂-CH₂-Br |
t = triplet, td = triplet of doublets, m = multiplet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. Due to the fluorine substitution, the aromatic carbon signals will exhibit C-F coupling. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JC-F), while other aromatic carbons will show smaller two-, three-, or four-bond couplings. The carbons of the butoxy chain will appear in the aliphatic region (δ 20-70 ppm).
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~163.5 (d, ¹JC-F ≈ 245 Hz) | C-F |
| ~160.0 (d, ³JC-F ≈ 10 Hz) | C-O |
| ~130.5 (d, ³JC-F ≈ 10 Hz) | Ar-CH |
| ~110.0 (d, ²JC-F ≈ 3 Hz) | Ar-CH |
| ~107.5 (d, ²JC-F ≈ 22 Hz) | Ar-CH |
| ~102.0 (d, ⁴JC-F ≈ 25 Hz) | Ar-CH |
| ~67.0 | O-CH₂- |
| ~33.5 | -CH₂-Br |
| ~29.5 | O-CH₂-CH₂- |
| ~28.0 | -CH₂-CH₂-Br |
d = doublet
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single signal is expected. This signal would likely appear as a triplet of triplets due to coupling with the ortho and meta protons on the aromatic ring. The chemical shift would be indicative of a fluorine atom attached to an aromatic system.
Predicted ¹⁹F NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
|---|---|
| ~ -112.0 | Triplet of triplets |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the adjacent methylene groups of the butoxy chain (O-CH₂-CH₂ -CH₂ -CH₂-Br) and between the coupled protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This would allow for the definitive assignment of each carbon in the butoxy chain and the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Crucially, it would show a correlation between the O-CH₂ protons and the aromatic carbon C-O, confirming the connection between the butoxy chain and the fluorophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this achiral molecule's primary structure elucidation, NOESY could provide insights into the preferred spatial conformation of the flexible butoxy chain relative to the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum provides valuable information about the functional groups present in a molecule. For this compound, the spectrum would be dominated by absorptions corresponding to the aromatic ring, the ether linkage, and the alkyl bromide.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| ~3100-3000 | Aromatic C-H stretch |
| ~2960-2850 | Aliphatic C-H stretch |
| ~1600, ~1480 | Aromatic C=C ring stretch |
| ~1250 | Aryl-O (asymmetric) stretch |
| ~1150 | C-F stretch |
| ~1050 | C-O (symmetric) stretch |
| ~650 | C-Br stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the molecular weight and to gain further structural information from the fragmentation patterns. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would lead to a characteristic M+2 peak for the molecular ion and any bromine-containing fragments.
Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
|---|---|
| 246/248 | Molecular ion peak [M]⁺ and [M+2]⁺ |
| 167 | [M - Br]⁺, loss of the bromine radical |
| 111 | [C₆H₄FO]⁺, cleavage of the butoxy chain at the ether oxygen |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is instrumental in unequivocally determining the elemental formula of a compound through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with the chemical formula C10H12BrFO, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.
The calculated exact mass for the molecular ion [M]+• of this compound is 246.00556 Da. nih.gov This value is a critical benchmark for experimental verification. In a typical HRMS experiment, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting ions analyzed by a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The experimentally measured m/z value, if found to be in close agreement with the theoretical value (typically within a few parts per million, ppm), provides strong evidence for the compound's elemental composition.
It is important to note the characteristic isotopic pattern of bromine in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M and M+2 isotopic pattern for any bromine-containing fragment, where the two peaks are of roughly equal intensity and separated by two mass units. This pattern serves as a clear diagnostic marker for the presence of a single bromine atom in the molecule and its fragments.
Table 1: Theoretical Mass Data for this compound
| Descriptor | Value |
| Molecular Formula | C10H12BrFO |
| Theoretical Exact Mass | 246.00556 Da |
| Molecular Weight | 247.10 g/mol |
Data sourced from computational predictions. nih.gov
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on the established principles of mass spectral fragmentation for aromatic ethers and alkyl halides. youtube.comyoutube.comwhitman.edumiamioh.edu
The molecular ion of this compound would be the primary precursor ion selected for fragmentation. The fragmentation process is likely to be initiated at several key points within the molecule due to the presence of the ether linkage, the aromatic ring, and the bromoalkane chain.
Key Predicted Fragmentation Pathways:
Alpha-Cleavage of the Ether: The bond between the oxygen and the butoxy chain can undergo homolytic cleavage, leading to the formation of a stabilized phenoxy radical and a bromobutyl cation, or vice versa. youtube.com
Cleavage of the Butoxy Chain: Fragmentation within the four-carbon chain is expected, leading to the loss of neutral alkene fragments (e.g., ethene, propene) through rearrangement processes. libretexts.org
Cleavage of the Carbon-Bromine Bond: The C-Br bond is relatively weak and can cleave, resulting in the loss of a bromine radical and the formation of a cation at m/z 167.
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ether oxygen can lead to the formation of a fluorophenoxy radical and a bromobutane cation, or a fluorophenyl cation after rearrangement. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene (B151609) ring. whitman.edu
McLafferty-type Rearrangement: The presence of the butoxy chain allows for the possibility of a McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen to the ether oxygen, followed by the elimination of a neutral butene molecule.
Table 2: Predicted Key Fragments in the MS/MS Spectrum of this compound
| Predicted Fragment Ion (Structure) | m/z (for 79Br) | Proposed Origin |
| [C4H8Br]+ | 135 | Cleavage of the ArO-C bond |
| [C6H4FO]+ | 111 | Cleavage of the O-C4H8Br bond |
| [C10H12FO]+ | 167 | Loss of Br• radical |
| [C6H5F]+• | 96 | Cleavage and rearrangement |
These predictions are based on general fragmentation rules and may vary depending on the experimental conditions.
X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)
However, the synthesis of solid derivatives of this compound could open the door to crystallographic analysis. For instance, co-crystallization with other molecules or the introduction of functional groups that promote crystallization could yield suitable crystals.
Should a crystalline derivative be obtained, X-ray diffraction analysis would provide invaluable data on:
Conformation of the Butoxy Chain: The flexible butoxy chain can adopt various conformations (e.g., extended or folded). X-ray crystallography would reveal the preferred conformation in the solid state, which is influenced by packing forces and intermolecular interactions.
Orientation of the Aromatic Ring: The analysis would determine the planarity of the fluorobenzene (B45895) ring and its orientation relative to the butoxy chain.
Intermolecular Interactions: The presence of fluorine and bromine atoms, as well as the ether oxygen, allows for potential halogen bonding and other non-covalent interactions that dictate the crystal packing. Understanding these interactions is crucial for materials science applications.
As of the current literature, there are no publicly available crystal structures for derivatives of this compound. However, the potential for such studies remains, and they would significantly enhance the understanding of the structural chemistry of this class of compounds.
Future Research Directions and Emerging Synthetic Potential
Development of Novel Catalytic Methods for Synthesis and Transformation
The core structure of 1-(4-bromobutoxy)-3-fluorobenzene, comprising an aryl ether linkage, is traditionally formed via Williamson ether synthesis. youtube.comyoutube.com Future research will likely focus on more advanced and efficient catalytic methods for its synthesis and subsequent transformations.
One promising area is the development of advanced catalytic systems for the etherification step itself. While the Williamson synthesis is robust, it often requires stoichiometric strong bases and can be limited by substrate scope. Future methods could explore copper- or palladium-catalyzed etherification reactions, which can proceed under milder conditions with a broader range of functional groups.
Furthermore, the true emerging potential lies in the catalytic transformation of the existing molecule. The bromobutoxy chain is ripe for catalytic C-H functionalization. nih.govnih.gov Rhodium or palladium catalysts could enable the selective introduction of new functional groups at various positions along the butyl chain, creating a library of complex derivatives from a single starting material. chemrxiv.org For instance, catalytic insertion of carbene precursors into the C-H bonds of the butyl chain could introduce ester and aryl groups simultaneously, providing orthogonal handles for further diversification. nsf.gov
The fluorinated aromatic ring also presents opportunities for late-stage functionalization. While the fluorine atom itself deactivates the ring towards classical electrophilic substitution, modern catalytic methods, such as directed C-H activation, could overcome this challenge. nih.gov By temporarily installing a directing group, catalysts could selectively functionalize the ortho-positions to the ether linkage, enabling the construction of complex, multi-substituted benzene (B151609) systems. utoronto.ca
Table 1: Potential Catalytic Transformations for this compound
| Transformation Type | Functional Group Targeted | Potential Catalyst Class | Resulting Structure |
| C-H Functionalization | Butoxy Chain | Rhodium, Palladium | Introduction of new alkyl, aryl, or functional groups |
| Cross-Coupling | C-Br Bond | Palladium, Nickel, Copper | Formation of C-C, C-N, C-O, or C-S bonds |
| Directed C-H Activation | Aromatic Ring | Rhodium, Palladium | Ortho-functionalization of the fluorobenzene (B45895) ring |
| Carbonylation | C-Br Bond | Palladium | Introduction of a carbonyl group (e.g., ester, amide) |
Exploration of Continuous Flow Chemistry for Scalable Production
For any commercially viable chemical intermediate, scalable and efficient production is paramount. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation. numberanalytics.comresearchgate.net
The synthesis of this compound via the Williamson ether synthesis is an ideal candidate for adaptation to a flow process. Reactants (3-fluorophenol and 1,4-dibromobutane) could be pumped through a heated reactor coil containing a solid-supported base. This would not only allow for rapid optimization of reaction conditions (temperature, residence time, stoichiometry) but also enable safer handling of reagents and simplified purification.
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural features from each component, are powerful tools for rapidly building molecular complexity. frontiersin.orgnih.gov The dual functionality of this compound makes it an excellent candidate for integration into novel MCRs.
The terminal bromide is a key functional handle for this purpose. It can act as an electrophilic component in a variety of MCRs. For instance, it could be used in isocyanide-based MCRs, such as a Ugi or Passerini-type reaction, after conversion to an azide (B81097) or an amine. A sequence could be envisioned where the bromide is first converted to an amine, which then participates in a Ugi four-component reaction with an aldehyde, an isocyanide, and a carboxylic acid. nih.gov This would rapidly generate complex, peptide-like structures appended with the 3-fluorophenoxybutoxy tail, a moiety of interest in medicinal chemistry.
This strategy allows for the creation of large, diverse chemical libraries from simple starting materials, which is highly valuable in drug discovery and materials science. nih.govnih.gov The 3-fluorophenyl group can act as a "biasing element," directing the library towards a specific region of chemical space known to interact with biological targets or confer desirable material properties.
Application as a Scaffold in Advanced Materials Chemistry (excluding biological materials)
Fluorinated aromatic compounds are of significant interest in materials science due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and specific electronic characteristics. numberanalytics.commdpi.com Fluorinated poly(aryl ether)s, for example, are known for their low dielectric constants and hydrophobicity, making them valuable in microelectronics and high-performance polymers. rsc.orgtandfonline.comtandfonline.com
This compound serves as a monomeric building block for the synthesis of such advanced materials. The terminal bromide allows for its incorporation into polymer backbones via polycondensation reactions. For example, reaction with a bisphenol under conditions that form a new ether linkage could lead to the creation of novel fluorinated poly(aryl ether)s. The flexible butoxy spacer would influence the polymer's physical properties, such as its glass transition temperature and solubility, while the fluorinated ring would contribute to low dielectric properties and thermal stability. tandfonline.comacs.org
Furthermore, the compound could be used to functionalize surfaces or existing nanomaterials. The terminal bromide can be converted to other functionalities (e.g., a thiol or an alkyne) suitable for grafting onto surfaces like gold nanoparticles or silicon wafers. This would impart the unique properties of the fluorinated aryl ether—such as hydrophobicity and altered surface energy—to the material, with potential applications in coatings, sensors, and electronic devices. researchgate.net
Design and Synthesis of New Chemical Entities Utilizing the Compound as a Core Synthon
In medicinal chemistry, the introduction of fluorine into a molecule is a well-established strategy to modulate its metabolic stability, binding affinity, and lipophilicity. researchgate.netresearchgate.net The 3-fluorophenyl group is a common motif in bioactive compounds. Likewise, the flexible ether-linked chain is a feature of many ligands designed to span a distance within a protein binding pocket. This compound is therefore a valuable synthon for the rational design and synthesis of new chemical entities (NCEs) for drug discovery. nih.govnih.gov
The primary utility of this compound is as a "scaffold decorator." The terminal bromide is a versatile handle for attaching the 3-fluorophenoxybutoxy moiety to a wide variety of core scaffolds known to possess biological activity. For example, it can be used to alkylate nitrogen heterocycles, phenols, or thiols that are central to the pharmacophore of a drug candidate. nih.gov This allows chemists to systematically explore the structure-activity relationship (SAR) of the appended fluorinated tail. For instance, attaching this group to a known kinase inhibitor scaffold could probe a hydrophobic pocket in the enzyme's active site, potentially increasing potency or altering selectivity. nih.gov
The general strategy involves identifying a bioactive core and using this compound to append a chain that can confer improved pharmacokinetic or pharmacodynamic properties. This approach has been successfully used to develop inhibitors for various targets, demonstrating the power of using such bifunctional synthons to create novel and effective drug candidates. nih.govnih.gov
Q & A
Basic Research Question
- ¹H NMR : The compound shows a triplet at δ ~3.5–3.7 ppm (CH₂Br) and a multiplet for the fluorobenzene ring (δ ~6.5–7.2 ppm). Isomers like 1-(3-Bromobutoxy)-4-fluorobenzene would exhibit distinct splitting patterns due to altered symmetry .
- IR : A strong C-O-C stretch at ~1240 cm⁻¹ and C-Br absorption at ~650 cm⁻¹ confirm the ether and bromoalkyl groups .
- MS : The molecular ion [M]⁺ at m/z 247.10 (C₁₀H₁₂BrFO⁺) and fragment peaks (e.g., loss of Br⁻ at m/z 168) validate the structure .
Advanced Research Question
High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) resolve overlapping signals in complex mixtures. For example, NOESY can confirm spatial proximity between the fluorine atom and adjacent protons, ruling out para-substituted isomers .
What are the documented biological activities of this compound, and how can its mechanism be studied?
Basic Research Question
While direct biological data for this compound is limited, structurally similar bromoalkoxybenzenes exhibit enzyme inhibition (e.g., cytochrome P450) or antimicrobial activity . Preliminary assays involve testing against model organisms (e.g., E. coli or S. cerevisiae) using disk diffusion or microdilution methods .
Advanced Research Question
Mechanistic studies require isotopic labeling (e.g., ¹⁸O in the ether group) to track metabolic pathways. Molecular docking simulations (AutoDock Vina) can predict interactions with target proteins, such as bacterial efflux pumps or human kinases . Dose-response assays (IC₅₀ determination) and transcriptomic profiling (RNA-seq) further elucidate mode of action .
How should researchers handle contradictions in reported physicochemical properties (e.g., solubility, stability)?
Basic Research Question
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or polymorphic forms. Reproducibility requires strict purification (column chromatography, recrystallization) and validation via DSC/TGA to confirm thermal stability .
Advanced Research Question
Multi-lab collaborative studies (e.g., OECD validation) standardize measurement protocols. Quantum mechanical calculations (COSMO-RS) predict solvent compatibility, while accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways .
What safety protocols are critical for handling this compound in lab settings?
Basic Research Question
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation .
- Storage : Store at 2–8°C in amber glass under inert gas (N₂/Ar) to prevent bromide displacement or oxidation .
Advanced Research Question
Emergency protocols for spills: Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as halogenated waste. LC-MS monitoring of lab air ensures exposure levels remain below OSHA’s permissible limits (PEL: 0.1 ppm) .
How can researchers leverage this compound in synthesizing novel materials or pharmaceuticals?
Advanced Research Question
- Pharmaceuticals : As a building block for kinase inhibitors or PET tracers. For example, coupling with boronic acids (Suzuki-Miyaura) introduces aryl groups for drug candidates .
- Materials Science : Polymerization via Ullmann coupling creates fluorinated polyethers with low dielectric constants, useful in electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
